

A Comparative Guide to Triethyl Citrate and its Alternatives in Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

Triethyl citrate (TEC) is a widely utilized excipient in the pharmaceutical industry, primarily functioning as a hydrophilic plasticizer in film-coating applications for solid dosage forms. Its favorable safety profile, compatibility with a range of polymers, and regulatory acceptance make it a common choice for formulators.[1][2] This guide provides an objective comparison of **triethyl citrate** with common alternatives, supported by experimental data, to assist in the selection of the most appropriate plasticizer for specific formulation needs.

Regulatory Landscape of Triethyl Citrate

Triethyl citrate is well-established within the regulatory frameworks of major health authorities. In the United States, it is listed in the FDA's Inactive Ingredients Database for use in oral capsules and tablets. Furthermore, it holds the designation of "Generally Recognized as Safe" (GRAS) by the FDA for use as a direct food additive, which underscores its safety. Triethyl citrate also has monographs in major pharmacopoeias, including the United States Pharmacopeia-National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.), which define the quality and purity standards for its use as a pharmaceutical excipient.

Performance Comparison of Plasticizers

The selection of a plasticizer is critical as it can significantly influence the properties of the film coat, including its flexibility, adhesion, and drug release characteristics. This section compares **triethyl citrate** with other commonly used plasticizers.



Alternatives to Triethyl Citrate:

- Dibutyl Sebacate (DBS): A hydrophobic plasticizer known for its efficiency in plasticizing ethylcellulose and acrylic polymers.
- Acetyl Tributyl Citrate (ATBC): A less polar citrate ester compared to TEC, offering good plasticizing efficiency and lower water leaching.
- Triacetin: A hydrophilic plasticizer, often used in combination with other plasticizers.
- Polyethylene Glycols (PEGs): Water-soluble plasticizers that can also act as pore-formers in film coatings.[1]

Experimental Data and Protocols I. Impact on Drug Dissolution from Enteric-Coated Tablets

The choice of plasticizer can significantly affect the dissolution profile of enteric-coated dosage forms.

Experimental Protocol: Dissolution Testing of Enteric-Coated Tablets

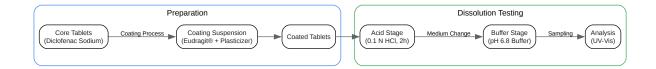
- Tablet Preparation: Core tablets of a model drug (e.g., Diclofenac Sodium) are prepared by wet granulation.
- Coating Suspension Preparation: An aqueous dispersion of an enteric polymer (e.g., Eudragit® L 100-55) is prepared. The plasticizer (Triethyl Citrate, PEG 400, or Diethyl Phthalate) is added to the dispersion at a specific concentration (e.g., 10% w/w of the polymer).
- Coating Process: The core tablets are coated with the prepared suspension in a coating pan to achieve a target weight gain (e.g., 5-6%).
- Dissolution Test: The dissolution test is performed using a USP-compliant apparatus (e.g., USP Apparatus 2, paddles at 50 rpm).
 - Acid Stage: Tablets are placed in 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric fluid.



- Buffer Stage: After 2 hours, the medium is changed to a phosphate buffer (pH 6.8) to simulate intestinal fluid.
- Analysis: Samples are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at 276 nm for Diclofenac Sodium).[1]

Data Summary:

Plasticizer	Polymer	Drug Release in Acid (2 hrs)	Drug Release in Buffer (pH 6.8)	Reference
Triethyl Citrate	Eudragit® L 100- 55	0%	Optimal release	[1]
PEG 400	Eudragit® L 100- 55	0%	Slower release due to pore formation	[1]
Diethyl Phthalate	Eudragit® L 100- 55	0%	Did not exhibit pore formation	[1]



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Caption: Workflow for Dissolution Testing of Enteric-Coated Tablets.

II. Mechanical Properties of Pharmaceutical Films

The mechanical properties of the film, such as tensile strength and elongation, are crucial for the integrity of the coating during manufacturing, storage, and handling.



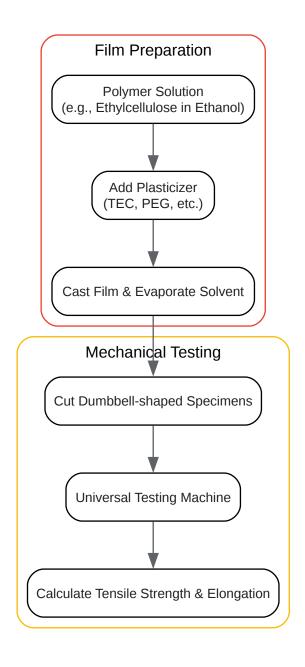
Experimental Protocol: Tensile Strength Testing of Free Films

- Film Preparation: A solution of the polymer (e.g., Ethylcellulose) in a suitable solvent (e.g., ethanol) is prepared. The plasticizer (e.g., **Triethyl Citrate** or Polyethylene Glycol) is added at a specific concentration.
- Casting: The solution is cast onto a level surface (e.g., a petri dish) and the solvent is allowed to evaporate under controlled conditions to form a film of uniform thickness.
- Sample Cutting: The dried film is cut into dumbbell-shaped specimens of standard dimensions.
- Tensile Testing: The specimens are tested using a universal testing machine (e.g., Chatillon digital force gauge). The film is stretched at a constant rate until it breaks.
- Data Analysis: The tensile strength (the maximum stress the film can withstand) and the
 percentage elongation at break (the extent to which the film can stretch before breaking) are
 calculated.[3]

Data Summary:

Plasticizer	Polymer	Tensile Strength	Elongation at Break (%)	Reference
Triethyl Citrate	Hydroxypropylcel lulose	-	Increased	[4]
Acetyltributyl Citrate	Hydroxypropylcel lulose	-	Increased	[4]
Polyethylene Glycol 400	Hydroxypropylcel lulose	-	Showed instability	[4]
Triethyl Citrate	Polylactic Acid	-	Increased	[5]
Acetyl Tributyl Citrate	Polylactic Acid	-	Increased	[5]





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Caption: Workflow for Tensile Strength Testing of Pharmaceutical Films.

III. Comparative Performance in Enteric Protection

A study comparing **Triethyl Citrate** (TEC) and Dibutyl Sebacate (DBS) in enteric-coated theophylline beads with Eudragit® L-100 and S-100 polymers revealed significant performance differences.

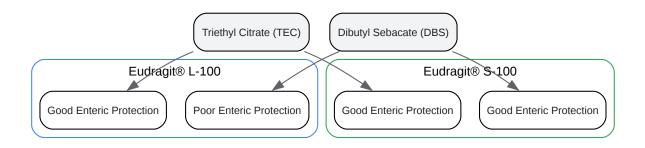
Experimental Protocol: Enteric Protection of Coated Beads



- Drug Layering: Sugar spheres are layered with the active pharmaceutical ingredient (e.g., Theophylline).
- Coating: The drug-layered spheres are coated with a dry powder of the enteric polymer (Eudragit® L-100 or S-100) while spraying a binding/plasticizing suspension (50% TEC in water or 50% DBS in water).
- Sampling: Samples are taken at different polymer coating levels (e.g., 25%, 30%, 35%).
- Dissolution Testing: The coated beads are subjected to a two-stage dissolution test (acid stage followed by buffer stage) to evaluate enteric protection and drug release.

Data Summary:

Plasticizer	Polymer	Enteric Protection	Observation	Reference
Triethyl Citrate	Eudragit® L-100	Good	Minimal drug leakage in acid	[6]
Dibutyl Sebacate	Eudragit® L-100	Poor	Significant drug leakage (>20%) in acid	[6]
Triethyl Citrate	Eudragit® S-100	Good	Minimal drug leakage in acid	[6]
Dibutyl Sebacate	Eudragit® S-100	Good	Minimal drug leakage in acid	[6]





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Caption: Logical Comparison of TEC and DBS with Eudragit® Polymers.

Conclusion

Triethyl citrate remains a robust and reliable choice for a plasticizer in pharmaceutical film coatings, particularly for aqueous-based acrylic polymer systems.[1] Its hydrophilic nature contributes to its effectiveness, though this can also lead to leaching in some formulations.[2] The selection of an alternative plasticizer should be guided by the specific requirements of the drug product, including the desired drug release profile, the physicochemical properties of the active ingredient, and the polymer used in the coating formulation. For instance, while TEC outperforms DBS with Eudragit® L-100, both plasticizers are effective with Eudragit® S-100.[6] Therefore, empirical testing as outlined in the provided protocols is essential for optimizing a film-coated dosage form.

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